Resorcinol-d4
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Overview
Description
Resorcinol-d4, also known as [2H4]-Resorcinol, is a deuterated form of resorcinol, a phenolic compound. The molecular formula of this compound is C6D4(OH)2, indicating that four hydrogen atoms in the resorcinol molecule are replaced by deuterium atoms. This compound is a colorless crystal, soluble in water and some organic solvents such as ethanol and ether .
Preparation Methods
Resorcinol-d4 is typically synthesized through chemical synthesis methods. One common preparation method involves reacting naturally occurring resorcinol with deuterated hydrogen oxide (D2O) to replace hydrogen atoms with deuterium atoms . This process is carried out under controlled conditions to ensure the complete exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Resorcinol-d4, like its non-deuterated counterpart, undergoes various chemical reactions typical of phenolic compounds:
Electrophilic Aromatic Substitution: The hydroxyl groups on the benzene ring direct incoming electrophiles to the ortho and para positions.
Condensation Reactions: This compound can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to quinones.
Scientific Research Applications
Resorcinol-d4 has a wide range of applications in scientific research:
Nuclear Magnetic Resonance (NMR) Experiments: This compound serves as an internal reference material to help resolve and determine the structure of other compounds.
Biology and Medicine: Its deuterated nature makes it useful in studying metabolic pathways and drug interactions.
Industry: This compound is used in the production of adhesives, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of resorcinol-d4 is similar to that of resorcinol. It exerts its effects primarily through its phenolic hydroxyl groups, which can donate electrons or hydrogen atoms. This property allows it to participate in redox reactions, acting as an antioxidant or prooxidant depending on the context . In biological systems, this compound can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .
Comparison with Similar Compounds
Resorcinol-d4 is part of the resorcinol class of compounds, which includes:
Resorcinol: The non-deuterated form, commonly used in adhesives, pharmaceuticals, and antiseptics.
2-Methylresorcinol: Similar to resorcinol but with an additional methyl group, primarily used in the hair dye industry.
Alkylresorcinols: These compounds have alkyl groups attached to the benzene ring and are used in various industrial applications.
This compound is unique due to its deuterated nature, making it particularly valuable in research applications where tracking atomic movement or studying metabolic pathways is essential.
Properties
Molecular Formula |
C6H6O2 |
---|---|
Molecular Weight |
114.13 g/mol |
IUPAC Name |
2,4,5,6-tetradeuteriobenzene-1,3-diol |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1D,2D,3D,4D |
InChI Key |
GHMLBKRAJCXXBS-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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